

Historical development and synthesis of Dicyclomine.

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Compound of Interest

Compound Name: Dicyclomine

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An In-depth Technical Guide to the Historical Development and Synthesis of **Dicyclomine**

Introduction

Dicyclomine, also known as dicycloverine, is a synthetic anticholinergic drug primarily used to treat intestinal hypermotility and spasms, particularly those associated with irritable bowel syndrome (IBS).^{[1][2]} It functions as a muscarinic receptor antagonist, relaxing the smooth muscles of the gastrointestinal tract.^{[1][3]} This technical guide provides a comprehensive overview of the historical milestones in the development of **dicyclomine**, its detailed synthesis routes, experimental protocols, and pharmacological action.

Historical Development

Dicyclomine's journey from laboratory synthesis to clinical application spans several decades, marked by key milestones in medicinal chemistry.

- 1945: Dicycloverine was first chemically synthesized in the United States by scientists at the William S. Merrell Company.^[1] The patent for this synthesis was filed by Van Campen and Tilford and granted in 1949.
- 1950: The drug received its first approval for medical use in the United States on May 11, 1950.
- 1952: It was first marketed for the treatment of various gastrointestinal disorders.

- 1956: **Dicyclomine** was included as an antispasmodic component in the combination drug Bendectin, which also contained doxylamine and pyridoxine (vitamin B6), to treat morning sickness in pregnant women.
- 1959: The International Nonproprietary Name (INN) "dicycloverine" was officially recommended.
- 1976: The formulation of Bendectin was altered to remove **dicyclomine** after its manufacturer determined that it provided no additional benefit for the treatment of morning sickness.
- 1982: The first generic versions of **dicyclomine** hydrochloride became available.

Today, **dicyclomine** hydrochloride is available as a generic medication and remains a commonly prescribed treatment for the symptoms of irritable bowel syndrome.

Physicochemical and Pharmacokinetic Properties

Dicyclomine hydrochloride is a crystalline powder with a bitter taste. Its key properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₁₉ H ₃₅ NO ₂	
Molecular Weight	309.5 g/mol	
Hydrochloride Salt MW	345.9 g/mol	
Dosage Forms	Capsules (10 mg), Tablets (20 mg), Syrup, Injection	
Route of Administration	Oral, Intramuscular	
Tmax (Time to Peak)	1 - 1.5 hours	
Volume of Distribution	3.65 L/kg (for a 20 mg oral dose)	
Bioavailability	Not fully determined, but likely well-absorbed	

Synthesis of Dicyclomine Hydrochloride

The synthesis of **dicyclomine** involves the formation of a [1,1'-Bicyclohexyl]-1-carboxylic acid core, followed by esterification with 2-(diethylamino)ethanol. Several routes have been described in the literature.

Synthesis Route Starting from Benzyl Cyanide

This is a commonly cited method for synthesizing the **dicyclomine** backbone.

Experimental Protocol:

- **Step 1: Cyclization:** Benzyl cyanide is reacted with 1,5-dibromopentane in the presence of a strong base like sodamide (NaNH_2). This reaction forms a 1-phenyl-1-cyanocyclohexane intermediate as two molecules of hydrogen bromide (HBr) are eliminated.
- **Step 2: Hydrolysis & Esterification:** The cyanide group of the intermediate is then hydrolyzed to a carboxylic acid. Subsequent treatment with ethanol leads to the formation of the corresponding ethyl ester through esterification.
- **Step 3: Transesterification:** The ethyl ester intermediate is reacted with 2-(diethylamino)ethanol in a transesterification reaction. This step introduces the diethylaminoethyl side chain, yielding 2-(diethylamino)ethyl 1-phenylcyclohexane-1-carboxylate.
- **Step 4: Catalytic Reduction:** The benzene ring of the resulting compound is reduced to a cyclohexane ring via catalytic hydrogenation, typically using a platinum or similar catalyst. This step is crucial for forming the final bicyclohexyl structure of **dicyclomine**.
- **Step 5: Salt Formation:** The free base of **dicyclomine** is converted to its hydrochloride salt by reacting it with hydrochloric acid (HCl) for improved stability and solubility.

Synthesis Route from Bicyclohexyl Alcohols

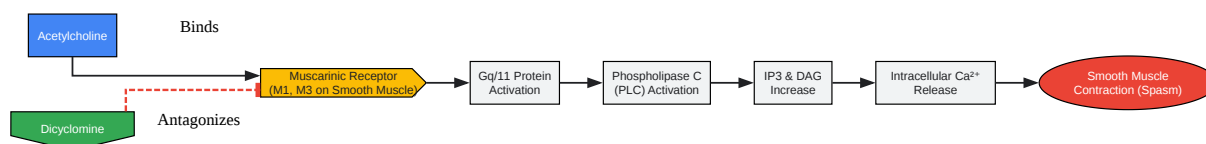
An alternative synthesis route described in patent literature starts from bicyclohexyl alcohol derivatives.

Experimental Protocol:

- **Step 1: Carboxylic Acid Formation:** [1,1'-Bicyclohexyl]-1-ol or [1,1'-Bicyclohexyl]-2-ol is reacted with formic acid in the presence of a strong dehydrating agent such as concentrated sulfuric acid or a mixture of phosphoric acid and phosphorus pentoxide. This reaction yields [1,1'-bicyclohexyl]-1-carboxylic acid.
- **Step 2: Esterification:** The resulting carboxylic acid is mixed with an aqueous solution of 2-(diethylamino)ethyl chloride hydrochloride. An alkaline aqueous solution (e.g., potassium hydroxide or sodium bicarbonate) is then added dropwise to the mixture. This process directly forms the ester, 2-(diethylamino)ethyl [1,1'-bicyclohexyl]-1-carboxylate, which is the **dicyclomine** base.
- **Step 3: Salt Formation:** The **dicyclomine** base is then converted into its hydrochloride salt by treatment with hydrochloric acid.

Mechanism of Action and Signaling Pathway

Dicyclomine is an anticholinergic agent that exerts its primary effect as a muscarinic antagonist. It blocks the action of the neurotransmitter acetylcholine at M1, M2, and M3 muscarinic receptors located on the smooth muscle of the gastrointestinal tract. By preventing acetylcholine from binding, **dicyclomine** inhibits muscle contraction, leading to muscle relaxation and relief from spasms. Additionally, it has been shown to be a non-competitive inhibitor of bradykinin and histamine, which may contribute to its direct relaxing effect on smooth muscle.



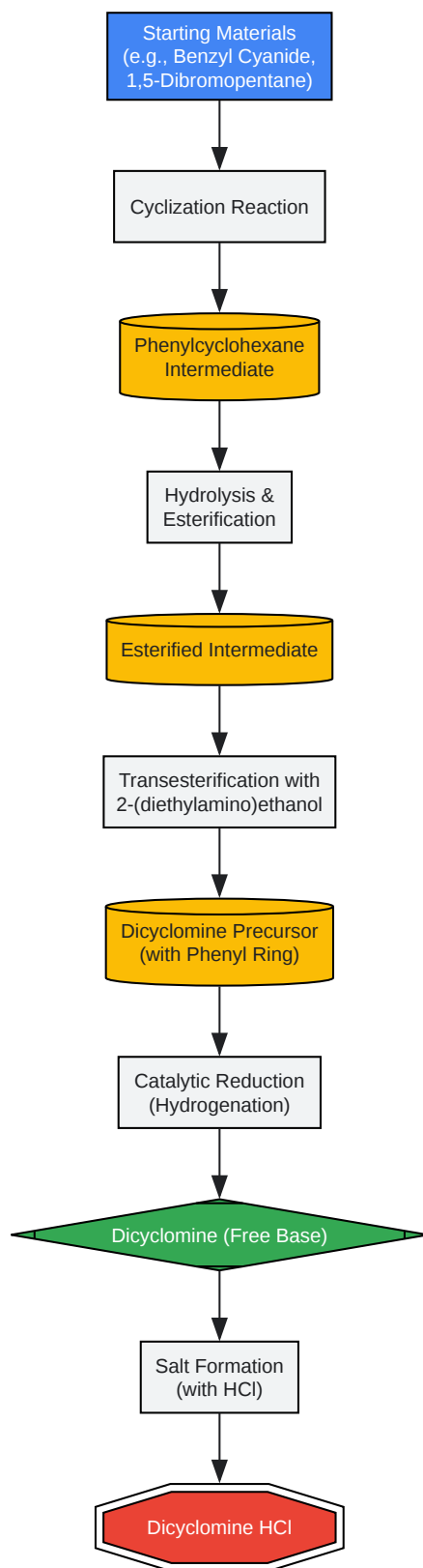
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Caption: **Dicyclomine's** anticholinergic signaling pathway.

Visualized Workflows

Generalized Synthesis Workflow

The following diagram illustrates the key transformations in a common synthesis route for **dicyclomine**.

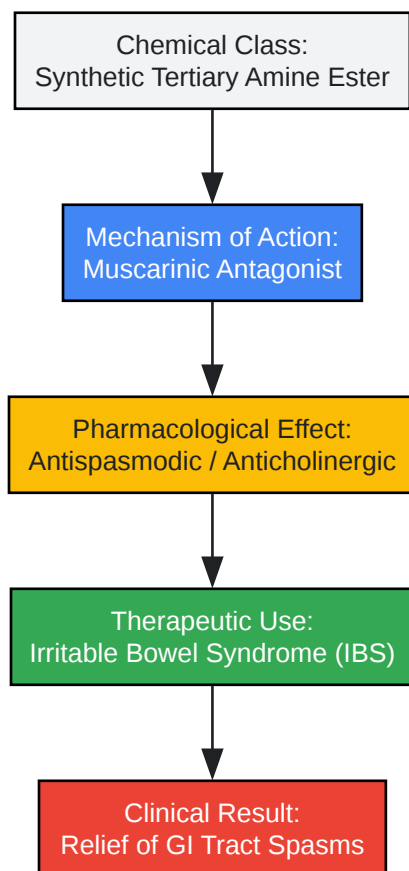


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Caption: Generalized experimental workflow for **dicyclomine** synthesis.

Drug Classification and Relationship

This diagram shows the classification of **dicyclomine** based on its pharmacological properties and therapeutic use.



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